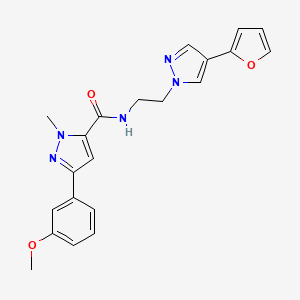

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a furan-2-yl group, a 3-methoxyphenyl substituent, and a methyl group on the pyrazole core. Its structure integrates multiple pharmacophoric elements:

- Furan-2-yl: A heterocyclic moiety known to enhance bioavailability and metabolic stability .

- 3-Methoxyphenyl: Aromatic groups with methoxy substituents often influence receptor binding affinity and selectivity .

- Pyrazole-5-carboxamide: A scaffold prevalent in kinase inhibitors and enzyme modulators due to its hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-19(12-18(24-25)15-5-3-6-17(11-15)28-2)21(27)22-8-9-26-14-16(13-23-26)20-7-4-10-29-20/h3-7,10-14H,8-9H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLHHJLQMAEJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, including a furan ring, pyrazole moieties, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 362.42 g/mol. The structural complexity is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Attachment of the Furan Ring : A coupling reaction, such as Suzuki or Heck reactions, is often used to link the furan to the pyrazole.

- Introduction of the Methoxyphenyl Group : This step may involve electrophilic aromatic substitution or other coupling methods.

- Final Assembly : The final product is obtained through careful optimization of reaction conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.

- Receptor Modulation : Interaction with cellular receptors could alter signaling cascades that promote tumor growth.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound could effectively reduce tumor cell viability.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related pyrazole derivatives:

- Antitumor Activity : A study on pyrazole derivatives indicated significant inhibition of growth in MCF7 and A549 cell lines, emphasizing their potential as anticancer agents .

- Inflammatory Response : Another research highlighted the anti-inflammatory properties associated with pyrazole compounds, suggesting that they could be beneficial in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Physical Properties

*Estimated based on molecular formula (C₂₁H₂₁N₅O₃).

†Calculated from molecular formula in .

Key Observations:

Substituent Impact on Solubility :

- The 3-methoxyphenyl group in the target compound likely enhances hydrophobicity compared to sulfonamide derivatives (e.g., 1f in ), which exhibit better aqueous solubility due to polar sulfonamide moieties .

- The furan-2-yl group may improve metabolic stability over unsubstituted aryl groups, as seen in furan-containing analogs () .

Bioactivity Trends :

- Pyrazole carboxamides with extended linkers (e.g., ethyl bridges in the target compound) show improved pharmacokinetic profiles compared to shorter-chain analogs .

- Chlorinated pyrazoles (e.g., 3a–3e in ) demonstrate higher melting points and crystallinity, suggesting enhanced thermal stability .

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related compounds provide insights:

- Kinase Inhibition : Pyrazole carboxamides with aryl substituents (e.g., razaxaban in ) inhibit Factor Xa (IC₅₀ = 1.4 nM) via interactions with hydrophobic enzyme pockets .

- Anticancer Activity : Triarylpyrazoles () show IC₅₀ values of 2–10 μM against breast cancer cell lines, attributed to sulfonamide-mediated apoptosis .

- Receptor Binding : Methoxyphenyl-containing analogs () exhibit sub-micromolar affinity for neurotensin receptors (NTS1 Ki = 0.8 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.